![molecular formula C16H17F2N3 B11959124 4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline CAS No. 200116-11-6](/img/structure/B11959124.png)
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) bonded to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H18F2N2, and it has a molecular weight of 276.33 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-difluoroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline under basic conditions to yield the desired azo compound.
Reaction Conditions:
-
Diazotization:
- Reagents: 2,4-difluoroaniline, sodium nitrite, hydrochloric acid
- Temperature: 0-5°C
- Solvent: Water
-
Azo Coupling:
- Reagents: Diazonium salt, N,N-diethylaniline
- Temperature: 0-5°C
- Solvent: Water or ethanol
- pH: Basic (using sodium hydroxide or sodium carbonate)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or neutral medium
-
Reduction:
- Reagents: Sodium dithionite, zinc dust in acetic acid
- Conditions: Mild heating
-
Substitution:
- Reagents: Halogens, nitrating agents
- Conditions: Varies depending on the substituent
Major Products
Oxidation Products: Nitroso derivatives
Reduction Products: Corresponding amines
Substitution Products: Halogenated or nitrated derivatives
科学的研究の応用
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the production of colored polymers and textiles.
作用機序
The compound exerts its effects primarily through its diazenyl group, which can interact with various molecular targets. The azo group can undergo reversible cis-trans isomerization under light, making it useful in photoresponsive materials. Additionally, the compound can form stable complexes with metal ions, influencing its biological activity.
類似化合物との比較
Similar Compounds
- **4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline
- **4-[(E)-(2,4-difluorophenyl)diazenyl]aniline
- **4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylbenzeneamine
Uniqueness
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the diethylamino group enhances its solubility in organic solvents and its ability to form stable complexes with metals, making it more versatile in various applications compared to its analogs.
特性
CAS番号 |
200116-11-6 |
|---|---|
分子式 |
C16H17F2N3 |
分子量 |
289.32 g/mol |
IUPAC名 |
4-[(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17F2N3/c1-3-21(4-2)14-8-6-13(7-9-14)19-20-16-10-5-12(17)11-15(16)18/h5-11H,3-4H2,1-2H3 |
InChIキー |
VSEKWLHSSZNAHC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


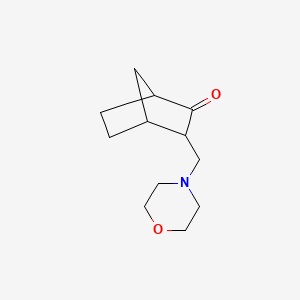
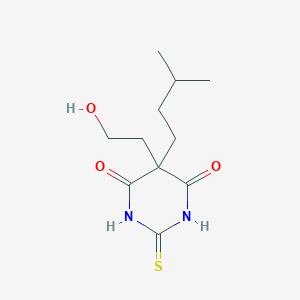
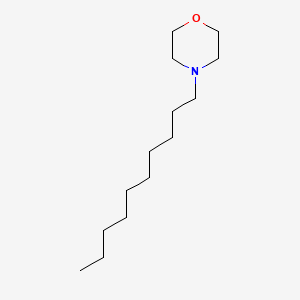
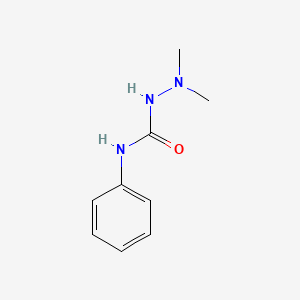
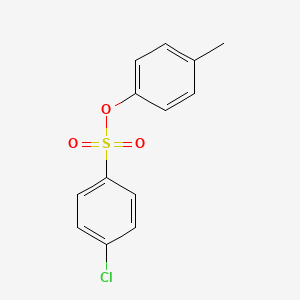
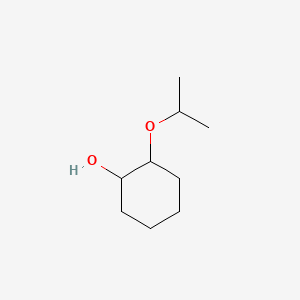


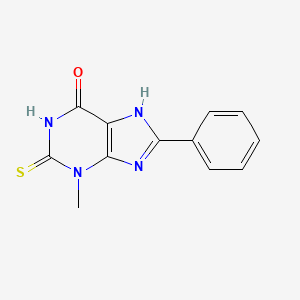
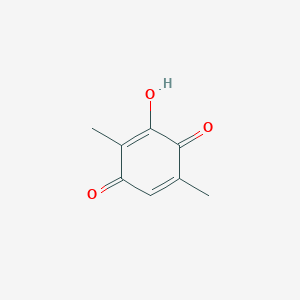


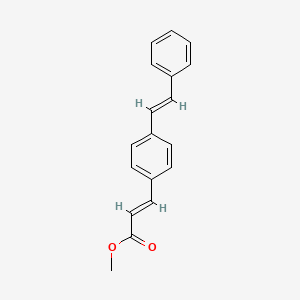
![4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine](/img/structure/B11959102.png)
